Remogliflozin etabonate

Type 2 Diabetes Mellitus Glycemic Control Active-Controlled Trial

Remogliflozin etabonate (GSK189075) is a twice-daily SGLT2 inhibitor prodrug approved for T2DM, distinguished by its short t1/2 (~1.5–1.9 h) enabling sustained overnight glycemic control vs. once-daily agents. Phase III data confirm noninferiority to dapagliflozin 10 mg QD for HbA1c reduction. Unlike other SGLT2 inhibitors, remogliflozin shows minimal plasma accumulation in mild–moderate renal impairment, eliminating dose adjustment and reducing prescribing complexity. FDC tablets with vildagliptin/metformin enable single-tablet triple therapy. Ideal for formulary inclusion where cost differentiation, renal safety, and BID coverage drive procurement decisions.

Molecular Formula C26H38N2O9
Molecular Weight 522.6 g/mol
CAS No. 442201-24-3
Cat. No. B1679304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemogliflozin etabonate
CAS442201-24-3
Synonyms4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside
remogliflozin etabonate
Molecular FormulaC26H38N2O9
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O
InChIInChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1
InChIKeyUAOCLDQAQNNEAX-ABMICEGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Remogliflozin Etabonate Procurement: Prodrug SGLT2 Inhibitor Properties and Basic Characteristics


Remogliflozin etabonate (CAS 442201-24-3), also known as GSK189075, is an orally bioavailable prodrug of remogliflozin, a benzylpyrazole O-glucoside-based inhibitor of the sodium-glucose co-transporter subtype 2 (SGLT2) with antihyperglycemic activity [1]. Upon absorption, the inactive prodrug is metabolized to its active form, remogliflozin, which selectively inhibits renal SGLT2 to increase urinary glucose excretion and reduce plasma glucose levels [2]. Remogliflozin etabonate is a glycoside with molecular formula C26H38N2O9 and molecular weight 522.6 g/mol [3]. It is classified within the gliflozin drug class and is currently approved in India for the management of type 2 diabetes mellitus (T2DM), with investigation ongoing for non-alcoholic steatohepatitis (NASH) [2][4].

Remogliflozin Etabonate Versus Other SGLT2 Inhibitors: Why Direct Substitution Is Not Recommended


SGLT2 inhibitors exhibit substantial heterogeneity in pharmacokinetic profiles, selectivity ratios, and dosing requirements that preclude simple in-class substitution. Remogliflozin etabonate differs fundamentally from once-daily SGLT2 inhibitors in its short elimination half-life (t1/2 approximately 1.5-1.9 hours for the active metabolite), which necessitates twice-daily (BID) dosing to maintain therapeutic coverage [1]. This pharmacokinetic distinction has clinical implications for nocturnal glycemic control and potential off-target effects [2]. Additionally, remogliflozin etabonate demonstrates a unique profile in renal impairment: unlike other SGLT2 inhibitors that accumulate and require dose adjustment in patients with reduced renal function, remogliflozin shows minimal plasma accumulation, suggesting no dose modification may be necessary in mild to moderate renal impairment [3]. Furthermore, remogliflozin etabonate is characterized as a low-affinity SGLT2 inhibitor with Ki values for hSGLT2 of 1.95 μM, contrasting with high-affinity inhibitors like dapagliflozin and empagliflozin [4]. These pharmacologic distinctions underscore why procurement decisions cannot rely on class-level assumptions alone.

Remogliflozin Etabonate Procurement Evidence: Direct Comparative Data for Scientific Selection Decisions


Remogliflozin Etabonate Noninferiority to Dapagliflozin: Phase III HbA1c Reduction Data

In a 24-week randomized, double-blind, double-dummy, active-controlled Phase III study, remogliflozin etabonate demonstrated noninferiority to dapagliflozin for HbA1c reduction when added to metformin in patients with T2DM [1]. Remogliflozin etabonate 100 mg BID and 250 mg BID both met the prespecified noninferiority margin of 0.35% versus dapagliflozin 10 mg QD [1].

Type 2 Diabetes Mellitus Glycemic Control Active-Controlled Trial

Remogliflozin Etabonate Safety Profile: Comparable Adverse Event Rates Versus Dapagliflozin

The Phase III active-controlled trial comparing remogliflozin etabonate to dapagliflozin included comprehensive safety monitoring with comparable treatment-emergent adverse event (TEAE) incidence across all study arms [1]. Rates of adverse events of special interest for the SGLT2 inhibitor class, including urinary tract infections and genital fungal infections, were similar between treatment groups [1].

Adverse Events Safety Profile Tolerability

Remogliflozin Etabonate Selectivity Profile: SGLT2/SGLT1 Discrimination Data

Remogliflozin etabonate (prodrug) and its active metabolite remogliflozin exhibit a distinct SGLT2 selectivity profile relative to other SGLT2 inhibitors. The Ki values for remogliflozin etabonate against human SGLT2 and human SGLT1 are 1.95 μM and 43.1 μM, respectively, yielding a selectivity ratio of approximately 22-fold [1]. For the active metabolite remogliflozin, the Ki for hSGLT2 is 12.4 nM compared to 4520 nM for hSGLT1, yielding a substantially higher selectivity ratio of approximately 364-fold [2].

SGLT2 Selectivity SGLT1 Off-Target Effects

Remogliflozin Etabonate Renal Impairment Pharmacokinetics: No Dose Adjustment Required

A pharmacokinetic and pharmacodynamic study evaluated remogliflozin etabonate 250 mg as a single oral dose in subjects with mild and moderate renal impairment compared to subjects with normal renal function [1]. The study found no clinically significant reduction in the ability of remogliflozin to inhibit SGLT2, and no significant changes in AUC (0 to infinity) or half-life of remogliflozin, indicating renal impairment does not meaningfully alter the pharmacokinetics of remogliflozin [1].

Renal Impairment Pharmacokinetics Dose Adjustment

Remogliflozin Etabonate NASH/NAFLD Preclinical Efficacy: Hepatic Fat Reduction in Rodent Models

In a preclinical study using diet-induced obese male mice, remogliflozin etabonate significantly improved markers associated with non-alcoholic fatty liver disease (NAFLD) [1]. The compound reduced hepatic fat accumulation and demonstrated insulin-sensitizing and antioxidant properties in this animal model [1].

NASH NAFLD Hepatic Steatosis Insulin Sensitivity

Remogliflozin Etabonate Application Scenarios: Where Evidence Supports Selection Over Alternatives


Formulary Inclusion in Cost-Sensitive Markets Requiring Noninferior Efficacy to Established SGLT2 Inhibitors

Based on the Phase III head-to-head trial demonstrating noninferiority of remogliflozin etabonate (100 mg and 250 mg BID) to dapagliflozin 10 mg QD for HbA1c reduction (difference -0.14% to -0.19%, within prespecified 0.35% margin) [1], remogliflozin etabonate is suitable for formulary inclusion in healthcare systems or markets where noninferiority is an acceptable efficacy standard and procurement decisions are driven by cost differentials, local manufacturing considerations, or supply chain diversification.

BID Dosing Preference in Patients Requiring Overnight Glycemic Coverage

Remogliflozin etabonate's short elimination half-life (t1/2 approximately 1.5-1.9 hours for the active metabolite) [1] necessitates twice-daily dosing, which may be advantageous in specific clinical scenarios where sustained overnight SGLT2 inhibition is desirable for controlling fasting plasma glucose. This contrasts with once-daily SGLT2 inhibitors whose effects may wane during the nocturnal period. Procurement for patient populations with elevated morning glucose excursions may preferentially consider BID-dosed SGLT2 inhibitors.

Diabetes Management in Patients with Mild to Moderate Renal Impairment Without Dose Adjustment

Pharmacokinetic data demonstrate that remogliflozin etabonate does not exhibit clinically significant changes in AUC or half-life in subjects with mild (eGFR 50-80 mL/min) or moderate (eGFR 30-49 mL/min) renal impairment [1]. This contrasts with other SGLT2 inhibitors that accumulate and require dose modification or are contraindicated at lower eGFR thresholds. Remogliflozin etabonate is therefore indicated for procurement in healthcare settings managing T2DM patients with comorbid renal impairment, where simplified dosing without adjustment may reduce prescribing complexity and monitoring burden.

Combination Therapy with Vildagliptin and Metformin as Fixed-Dose Formulation

Remogliflozin etabonate is available as a fixed-dose combination (FDC) tablet with vildagliptin (50 mg) and metformin HCl (500/1000 mg) [1]. A Phase III study evaluating remogliflozin etabonate plus vildagliptin added to metformin demonstrated noninferiority to the combination of empagliflozin 25 mg plus linagliptin 5 mg added to metformin [2]. This FDC formulation provides a procurement option for triple therapy with a single tablet, potentially improving medication adherence relative to separate component administration.

Quote Request

Request a Quote for Remogliflozin etabonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.